2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 648889-15-0
VCID: VC16541642
InChI: InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H8N2O3
Molecular Weight: 228.20 g/mol

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid

CAS No.: 648889-15-0

Cat. No.: VC16541642

Molecular Formula: C12H8N2O3

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid - 648889-15-0

Specification

CAS No. 648889-15-0
Molecular Formula C12H8N2O3
Molecular Weight 228.20 g/mol
IUPAC Name 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16)
Standard InChI Key QCDLUVPYWGJLSH-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)O

Introduction

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. It is cataloged under CAS number 914220-32-9, with a molecular formula C11H8N2O3C_{11}H_8N_2O_3 and a molecular weight of 214.18 g/mol.

Structural Features

The compound's structure includes:

  • Oxazole Ring: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

  • Cyanophenyl Group: A phenyl ring substituted with a cyano (-CN) group at the para position.

  • Carboxylic Acid Functional Group: Enhances solubility and reactivity in various chemical reactions.

The InChI Key for this compound is VFLFLOCQCZVXRF-UHFFFAOYSA-N, which facilitates database searches for structural identification.

Synthesis

The synthesis of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multi-step reactions:

  • Formation of the Oxazole Ring: This step often involves cyclization reactions using appropriate precursors.

  • Introduction of Substituents: The cyanophenyl and carboxylic acid groups are introduced via controlled substitution reactions.

  • Optimization: Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are optimized to improve yield and purity.

Applications

The compound has potential applications in:

  • Medicinal Chemistry: As an oxazole derivative, it may exhibit biological activity, making it a candidate for drug discovery efforts targeting specific enzymes or receptors.

  • Organic Synthesis: Its functional groups allow participation in diverse chemical reactions, including coupling and cyclization processes.

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